MC3343

Osteosarcoma Antiproliferative DNMT inhibitor

MC3343 (N-(3-(2-amino-6-methylpyrimidin-4-ylamino)phenyl)-3-(quinolin-4-ylamino)benzamide) is a novel, non-nucleoside DNA methyltransferase (DNMT) inhibitor. Unlike conventional nucleoside analog DNMT inhibitors, MC3343 operates through a non-nucleoside mechanism , and has demonstrated potent inhibition of DNMT1 (IC50 = 5.7 μM) and DNMT3a (IC50 = 1.7 μM) in cell-free assays.

Molecular Formula C27H23N7O
Molecular Weight 461.5 g/mol
Cat. No. B15569657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMC3343
Molecular FormulaC27H23N7O
Molecular Weight461.5 g/mol
Structural Identifiers
InChIInChI=1S/C27H23N7O/c1-17-14-25(34-27(28)30-17)32-20-8-5-9-21(16-20)33-26(35)18-6-4-7-19(15-18)31-24-12-13-29-23-11-3-2-10-22(23)24/h2-16H,1H3,(H,29,31)(H,33,35)(H3,28,30,32,34)
InChIKeyGRGNBXUBKBUEDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

MC3343: A Quinoline-Based, Non-Nucleoside DNA Methyltransferase Inhibitor for Bone Sarcoma Research


MC3343 (N-(3-(2-amino-6-methylpyrimidin-4-ylamino)phenyl)-3-(quinolin-4-ylamino)benzamide) is a novel, non-nucleoside DNA methyltransferase (DNMT) inhibitor [1]. Unlike conventional nucleoside analog DNMT inhibitors, MC3343 operates through a non-nucleoside mechanism [2], and has demonstrated potent inhibition of DNMT1 (IC50 = 5.7 μM) and DNMT3a (IC50 = 1.7 μM) in cell-free assays . It has shown significant preclinical efficacy in osteosarcoma and Ewing sarcoma models by inducing tumor cell cycle arrest and promoting differentiation [2][3].

Why MC3343's Non-Nucleoside Mechanism Precludes Generic Substitution with Other DNMT Inhibitors


MC3343 cannot be generically substituted with other DNMT inhibitors due to its distinct non-nucleoside mechanism and target profile. While FDA-approved nucleoside inhibitors like 5-azacytidine (5-azadC) act via incorporation into DNA, MC3343 is a SAM non-competitive inhibitor of DNMT1 [1]. This fundamental difference results in a unique, non-cytotoxic mechanism in Ewing sarcoma that induces G1 arrest and differentiation, rather than global DNA demethylation [2][3]. Furthermore, MC3343 exhibits enhanced potency against DNMT1 relative to its own structural class progenitor, SGI-1027, and another non-nucleoside inhibitor, RG-108 . In vivo, MC3343 demonstrates specific synergistic effects with doxorubicin and cisplatin, confirming its distinct pharmacological profile [3].

MC3343: Quantifiable Differentiation from Nucleoside and Non-Nucleoside DNMT Inhibitor Comparators


MC3343 vs. 5-azacytidine (5-azadC): Differentiated Antiproliferative Activity in Osteosarcoma Cell Lines

MC3343 exhibits a distinct antiproliferative profile compared to the nucleoside DNMT inhibitor 5-azadC in a panel of osteosarcoma (OS) cell lines [1]. While 5-azadC shows high potency in some OS cell lines (e.g., IC50 of 0.7 µM in Saos-2 cells), its efficacy is highly variable and can be dramatically reduced, as seen in the IOR/OS14 cell line where the IC50 is >30 µM [2]. In contrast, MC3343 maintains a more consistent and potent antiproliferative effect across the same panel, with an IC50 ranging from 5.1 to 14.5 µM, including an IC50 of 5.3 µM in IOR/OS14 cells [2].

Osteosarcoma Antiproliferative DNMT inhibitor

MC3343 vs. SGI-1027 and RG-108: Enhanced Biochemical Potency Against DNMT1

MC3343 demonstrates increased inhibitory potency against DNMT1 compared to its quinoline-based predecessor, SGI-1027, and another established non-nucleoside DNMT inhibitor, RG-108 . While specific IC50 values for SGI-1027 and RG-108 in the same assay are not detailed in the source, the description of MC3343 having 'increased potency' against DNMT1 indicates a quantifiable improvement over these key comparators . This aligns with its reported IC50 of 5.7 µM for DNMT1 . Furthermore, MC3343 is described as a SAM non-competitive inhibitor of DNMT1, a mechanism distinct from SGI-1027 [1].

DNMT1 inhibition Biochemical assay Epigenetics

MC3343 vs. MC3353: Divergent Mechanisms of Action on Cell Cycle and Cytotoxicity

In a direct comparison of two novel quinoline-based DNMT inhibitors, MC3343 and MC3353 exhibit distinct functional effects on sarcoma cells [1]. MC3343 acts as a cytostatic agent, slowing cell proliferation by inducing a G1 or G2/M phase cell cycle arrest [1]. In contrast, MC3353 does not modulate the cell cycle but instead induces an increase in cell death, indicating a cytotoxic mechanism of action [1]. These divergent effects were confirmed by modulation of key cell cycle regulators and PARP cleavage [1].

Cell cycle arrest Cytotoxicity Bone sarcoma

High-Impact Application Scenarios for MC3343 in Bone Sarcoma Research and Epigenetic Drug Development


Modeling Osteosarcoma Differentiation Therapy In Vitro and In Vivo

MC3343 is uniquely suited for investigating differentiation therapy in osteosarcoma models. As demonstrated in the 2018 study, treatment with MC3343 induces osteoblastic differentiation in osteosarcoma cells and patient-derived xenografts (PDX), an effect distinct from the nucleoside inhibitor 5-azadC [1]. This allows researchers to study the restoration of a mature osteoblast phenotype through epigenetic reprogramming, a key therapeutic avenue for a cancer characterized by a loss of differentiation [1].

Investigating DNMT1-Dependent DNA Damage Response and Synergistic Chemotherapy

MC3343 is a critical tool for probing the role of DNMT1 in the DNA damage response (DDR) in Ewing sarcoma [2]. Its ability to potentiate the efficacy of DNA-damaging agents like doxorubicin and PARP inhibitors has been specifically linked to increased DNA damage and synergistic tumor cytotoxicity [2]. This makes MC3343 essential for designing and testing rational combination therapies that exploit epigenetic vulnerabilities in bone sarcomas [2].

Screening for Combination Therapies in Chemoresistant Osteosarcoma Models

Given its consistent antiproliferative effect across a panel of osteosarcoma cell lines, including those with high resistance to 5-azadC (e.g., IOR/OS14) [3], MC3343 is an ideal candidate for high-throughput screening of combination therapies. Its demonstrated in vivo synergism with standard-of-care agents like doxorubicin and cisplatin [1] supports its use as a baseline for discovering novel drug combinations that could overcome chemoresistance in osteosarcoma.

Comparative Epigenetic Profiling of Non-Nucleoside vs. Nucleoside DNMT Inhibitors

MC3343's non-nucleoside, SAM non-competitive mechanism [4] provides a valuable comparator for studies contrasting the global epigenomic effects of different classes of DNMT inhibitors. For instance, the 2022 study on Ewing sarcoma used both MC3343 and 5-azadC to dissect the epigenomic landscape, revealing that MC3343's effects are independent of global DNA methylation changes [2]. This allows for precise dissection of methylation-dependent and -independent functions of DNMT enzymes.

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